N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a quinazoline core, a piperazine ring, and a thiazole moiety, among other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the quinazoline core.
Attachment of the Thiazole Moiety: This can be accomplished through a condensation reaction between a thiazole derivative and the intermediate compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for coupling reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine
- **N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine
- **N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine
Uniqueness
The uniqueness of N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can significantly influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C29H27FN6O2S |
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Molecular Weight |
542.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H27FN6O2S/c1-37-21-11-12-24(26(17-21)38-2)31-27-22-5-3-4-6-23(22)32-28(34-27)35-13-15-36(16-14-35)29-33-25(18-39-29)19-7-9-20(30)10-8-19/h3-12,17-18H,13-16H2,1-2H3,(H,31,32,34) |
InChI Key |
IVTFMZAPBSUOLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=NC(=CS5)C6=CC=C(C=C6)F)OC |
Origin of Product |
United States |
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